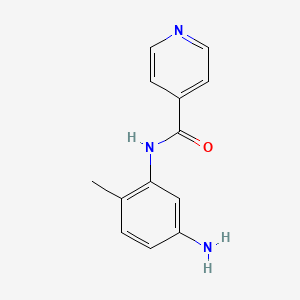
1-甲基-1H-吲哚-3-腈
描述
1-Methyl-1H-indole-3-carbonitrile is a compound that belongs to the class of indole carbonitriles. Indole carbonitriles are an important class of heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and their use as building blocks in organic synthesis. Although the provided papers do not directly discuss 1-Methyl-1H-indole-3-carbonitrile, they do provide insights into the chemistry of related indole carbonitrile compounds.
Synthesis Analysis
The synthesis of indole carbonitriles can be achieved through various methods. For instance, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles were prepared by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper catalyst and potassium carbonate in DMSO at elevated temperatures . Another approach involved the synthesis of 4-hydroxy-1H-indole-2-carbonitrile through azide decomposition to form the indole ring, followed by functionalization of an ester to introduce the cyano functionality . Additionally, a scalable Nenitzescu synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile was developed starting from 4-nitro-3-(trifluoromethyl)phenol, which involved a telescoped procedure and a palladium-catalyzed cyanation step .
Molecular Structure Analysis
The molecular structure of indole carbonitriles is characterized by the presence of a cyano group attached to the indole ring. The orientation of the carbonitrile group can vary, as seen in compounds where the carbonitrile group is twisted away from the indole plane, indicating steric interactions that influence the overall molecular conformation . These structural variations can affect the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
Indole carbonitriles participate in a variety of chemical reactions. They can undergo thermal isomerization, as evidenced by the thermal isomerization pathway of a pyrido[3,2-b]indole-3-carbonitrile compound . They are also used as building blocks for the synthesis of biologically important heterocyclic compounds, such as isoxazoles and pyrazoles, through one-pot multicomponent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carbonitriles are influenced by their molecular structure. For example, the presence of substituents on the indole ring, such as methyl or chloro groups, can affect the planarity of the molecule and its ability to form hydrogen bonds and aromatic π-π stacking interactions in the crystal lattice . These interactions are crucial for the stability and solubility of the compounds.
科学研究应用
抗病毒活性
吲哚衍生物,包括1-甲基-1H-吲哚-3-腈,在抗病毒活性方面表现出潜力。 例如,据报道6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物是抗病毒剂 .
抗炎活性
吲哚衍生物以其抗炎特性而闻名。 它们可以与多个受体高亲和力结合,这有助于开发新的有用衍生物 .
抗癌活性
吲哚衍生物在肿瘤学领域显示出希望。 它们独特的结构使它们能够与各种生物靶标相互作用,从而可能导致抗癌作用 .
抗氧化活性
吲哚核存在于许多表现出抗氧化活性的生物活性芳香族化合物中。 这使得1-甲基-1H-吲哚-3-腈成为抗氧化研究的潜在候选者 .
抗菌活性
已发现吲哚衍生物具有抗菌特性。 这可能使1-甲基-1H-吲哚-3-腈在开发新的抗菌剂方面有用 .
合成试剂
1-甲基-1H-吲哚-3-腈可用作合成生物活性吲哚、糖原合成酶激酶3β(GSK-3)抑制剂、作为肌苷一磷酸脱氢酶(IMPDH)抑制剂的吲哚片段和HIV-1整合酶抑制剂的合成试剂 .
安全和危害
未来方向
作用机制
Target of Action
It is known that indole derivatives, which include 1-methyl-1h-indole-3-carbonitrile, have been found to bind with high affinity to multiple receptors . These compounds are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . These interactions can lead to changes in the function of the target, which can result in the observed biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathway alterations can include changes in cellular function and responses to external stimuli .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects at the molecular and cellular level are likely diverse and dependent on the specific context of use .
属性
IUPAC Name |
1-methylindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAXZPMXGBNBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367996 | |
| Record name | 1-Methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24662-37-1 | |
| Record name | 1-Methylindole-3-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024662371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLINDOLE-3-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3RSC92FMW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)
![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)


![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)
![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)


![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)


![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)